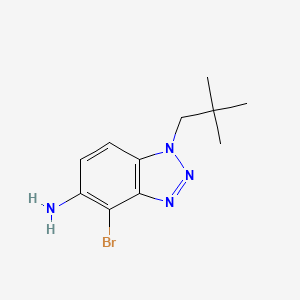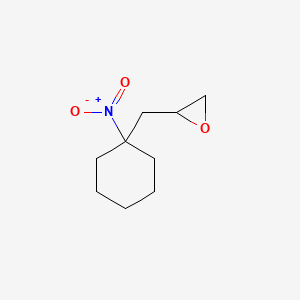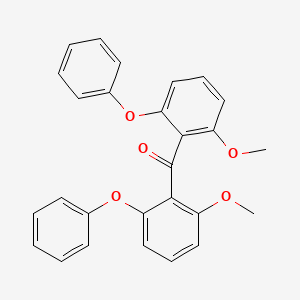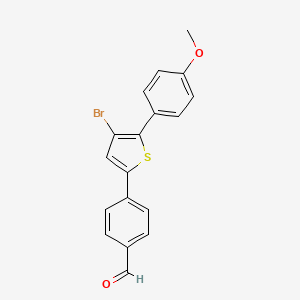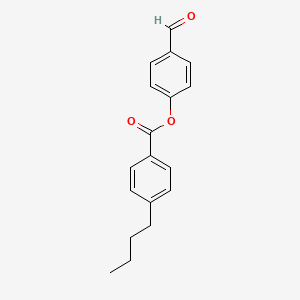
Tert-butyl (S)-indoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
t-Butyl indoline-2(S)-carboxylate: is a compound belonging to the indoline family, which is a class of nitrogen-containing heterocycles. Indoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (S)-indoline-2-carboxylate typically involves the reaction of indoline derivatives with t-butyl groups. One common method is the condensation of t-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . Another approach involves the reaction of nitriles with di-t-butyl dicarbonate in the presence of a catalyst such as Cu(OTf)2 under solvent-free conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: t-Butyl indoline-2(S)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoindoline derivatives.
Reduction: Reduction reactions can convert the compound into different indoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the indoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxoindoline derivatives, while nucleophilic substitution can produce a variety of substituted indoline compounds .
Wissenschaftliche Forschungsanwendungen
t-Butyl indoline-2(S)-carboxylate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Tert-butyl (S)-indoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
t-Butyl indoline-2(S)-carboxylate can be compared with other similar compounds, such as:
t-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols: These compounds also contain a t-butyl group and exhibit enhanced biological activity.
Indolo[2,3-b]quinoxalines: These compounds are important DNA intercalating agents with antiviral and cytotoxic activity.
Oxoindolin-2-one derivatives: These compounds are investigated for their potential as acetylcholine esterase inhibitors and anticancer agents.
The uniqueness of Tert-butyl (S)-indoline-2-carboxylate lies in its specific structure and the presence of the t-butyl group, which enhances its lipophilicity and biological activity, making it a valuable compound in various scientific research applications.
Eigenschaften
Molekularformel |
C13H17NO2 |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
tert-butyl (2S)-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)11-8-9-6-4-5-7-10(9)14-11/h4-7,11,14H,8H2,1-3H3/t11-/m0/s1 |
InChI-Schlüssel |
BWLRZKYMVHFPLH-NSHDSACASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@@H]1CC2=CC=CC=C2N1 |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CC2=CC=CC=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,4-ethynyl-1-[(4-fluorophenyl)methyl]-,ethyl ester](/img/structure/B8531652.png)
